1-Bromo-2,5-dichloro-3-fluorobenzene
Overview
Description
1-Bromo-2,5-dichloro-3-fluorobenzene is an aromatic halogenated compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . It is a clear, colorless liquid with a boiling point of 232°C and a density of 1.823 g/cm³ . This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,5-dichloro-3-fluorobenzene can be synthesized through a multi-step process involving halogenation reactions. One common method involves the bromination of 2,5-dichloro-3-fluoroaniline, followed by diazotization and reduction . The process typically includes:
Bromination: 2,5-dichloro-3-fluoroaniline is brominated using bromine or a brominating agent.
Diazotization: The brominated product is then diazotized using sodium nitrite and hydrochloric acid.
Reduction: The diazonium salt is reduced to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality .
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution: Amino or thiol-substituted derivatives.
Coupling: Biaryl compounds.
Oxidation: Quinones.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2,5-dichloro-3-fluorobenzene is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-bromo-2,5-dichloro-3-fluorobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The compound forms a sigma complex with the aromatic ring, leading to the formation of a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as nucleophilic attack or elimination, to form the final product .
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-3-fluorobenzene can be compared with other halogenated benzene derivatives:
1-Bromo-2,4-dichloro-5-fluorobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
2,5-Dichloro-3-fluorobromobenzene: Similar but with different positions of halogen atoms, affecting its chemical behavior.
1-Bromo-3-chloro-5-fluorobenzene: Different substitution pattern, used in different synthetic applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
1-bromo-2,5-dichloro-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-4-1-3(8)2-5(10)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYJMDVKWMVOLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347160 | |
Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202865-57-4 | |
Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202865-57-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,5-dichloro-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60347160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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